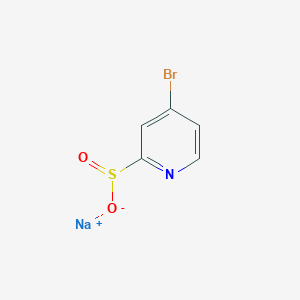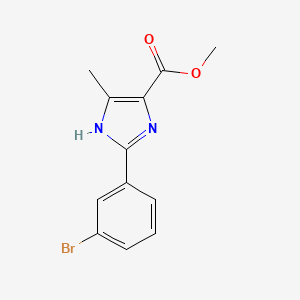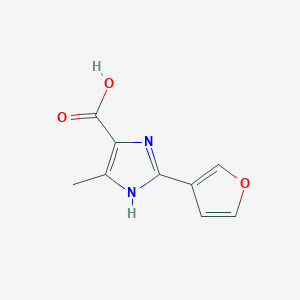![molecular formula C11H16N2O4S B13678000 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and antitumor agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the piperidyl and methoxy groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamides and α-haloketones to form the thiazole ring.
Substitution Reactions: Introducing the piperidyl and methoxy groups through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, antiviral, or antitumor activities.
Biological Studies: Investigating its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: Use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidyl and methoxy groups may enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Used as a pharmaceutical intermediate and in organic synthesis.
2-(1′H-Indole-3′-carbonyl)thiazole-4-carboxylic Acid Methyl Ester: Known for its biological activities.
Uniqueness
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
Propiedades
Fórmula molecular |
C11H16N2O4S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
2-[(1-methoxypiperidin-4-yl)oxymethyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-16-13-4-2-8(3-5-13)17-6-10-12-9(7-18-10)11(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
Clave InChI |
DFYJAWDVHBWAAL-UHFFFAOYSA-N |
SMILES canónico |
CON1CCC(CC1)OCC2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-](/img/structure/B13677922.png)
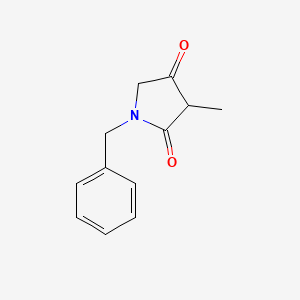
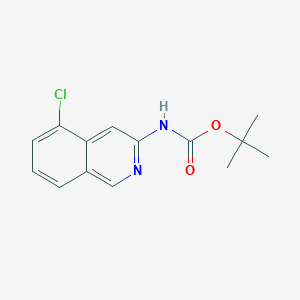

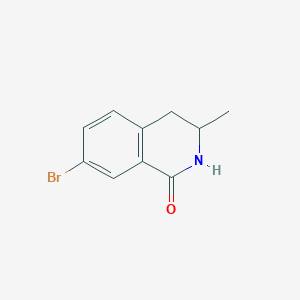
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)


![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
